molecular formula C11H10ClN3O B12042898 N-(4-Chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide CAS No. 56023-09-7

N-(4-Chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide

Cat. No.: B12042898
CAS No.: 56023-09-7
M. Wt: 235.67 g/mol
InChI Key: ARHGXDIUYGQKKR-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide typically involves the reaction of 4-chloroaniline with 2-methylimidazole in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), which facilitate the formation of the carboxamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:

Properties

CAS No.

56023-09-7

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-methylimidazole-1-carboxamide

InChI

InChI=1S/C11H10ClN3O/c1-8-13-6-7-15(8)11(16)14-10-4-2-9(12)3-5-10/h2-7H,1H3,(H,14,16)

InChI Key

ARHGXDIUYGQKKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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